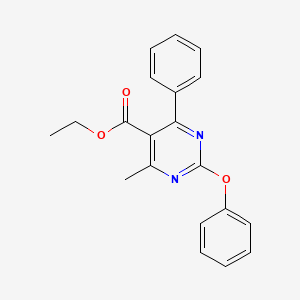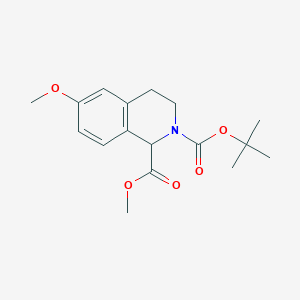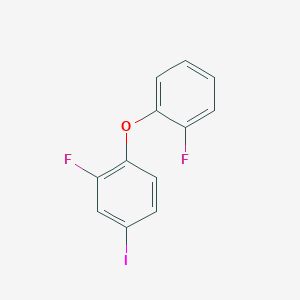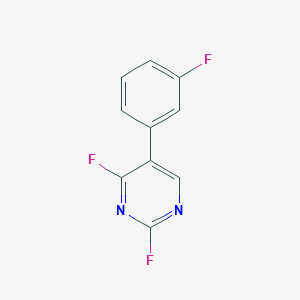![molecular formula C16H28N2O4 B13092093 Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two tert-butyl groups and a diazaspiro core, which contributes to its stability and reactivity. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but with one less carboxylate group.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Contains an additional oxo group, which alters its reactivity and applications.
Uniqueness
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups and spirocyclic core, which provide enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
ditert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
VTNOJNHBTJTXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


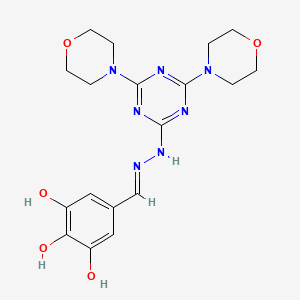
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
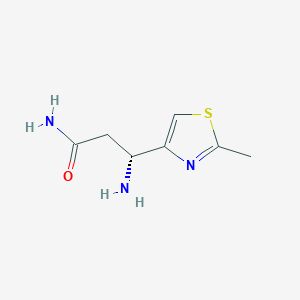
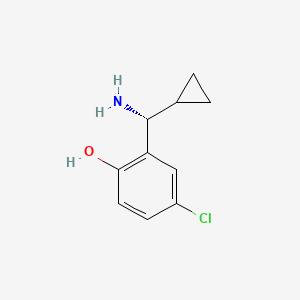
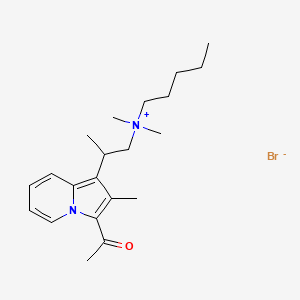

![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
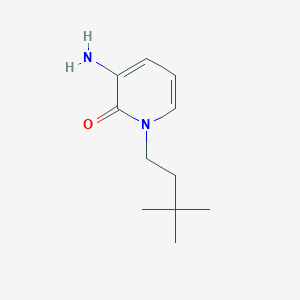
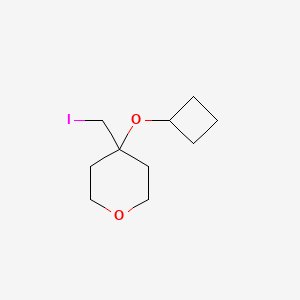
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
